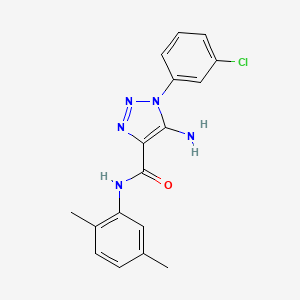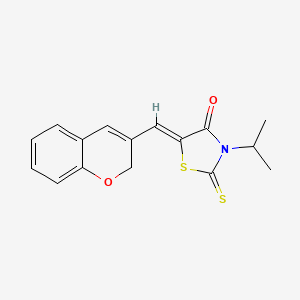![molecular formula C13H11F2N5 B4594542 [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine](/img/structure/B4594542.png)
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine
描述
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of fluorine atoms in the phenyl ring enhances its biological activity and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine typically involves the cyclocondensation of 3,4-difluoroaniline with appropriate pyrazole derivatives. One common method includes the reaction of 3,4-difluoroaniline with ethyl 2-cyano-3,3-dimethylacrylate to form an intermediate, which is then cyclized to yield the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where the fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor for cancer treatment.
Biological Studies: Used in studies involving cell cycle regulation and apoptosis.
Industrial Applications: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of CDKs, preventing phosphorylation of target proteins, which leads to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: Known for its sedative and anxiolytic properties.
Uniqueness
The presence of fluorine atoms in [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine enhances its metabolic stability and biological activity compared to other pyrazolopyrimidines. This makes it a unique and valuable compound in medicinal chemistry.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUGGCPYRSWSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4594467.png)
![N-(4-ethoxybenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4594487.png)

![1-(4-FLUOROPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4594499.png)
methanone](/img/structure/B4594504.png)


![4-[3-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4594540.png)
![METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4594555.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4594563.png)


![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4594579.png)
